molecular formula C15H30N2O2 B4756766 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol

Cat. No. B4756766
M. Wt: 270.41 g/mol
InChI Key: SOWQBSYZVRRADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as CHEE, is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. CHEE is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the brain. By inhibiting AChE, CHEE can increase the concentration of ACh in the brain, leading to enhanced cholinergic neurotransmission.

Scientific Research Applications

2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol has been used extensively as a research tool in neuroscience, particularly in the study of cholinergic neurotransmission. Cholinergic neurotransmission plays a critical role in cognitive processes such as learning and memory, and dysfunction of the cholinergic system has been implicated in several neurological disorders, including Alzheimer's disease. By inhibiting AChE, 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol can increase the concentration of ACh in the brain, leading to enhanced cholinergic neurotransmission. This has led to the use of 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol in several research areas, including:
1. Alzheimer's disease: 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol has been used to study the role of cholinergic dysfunction in Alzheimer's disease and to develop potential treatments for the disease.
2. Pain management: 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol has been investigated for its potential use as an analgesic, particularly in the treatment of neuropathic pain.
3. Drug addiction: 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol has been studied as a potential treatment for drug addiction, as it can enhance the effects of drugs that act on the cholinergic system.

Mechanism of Action

2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol is a potent and selective inhibitor of AChE, with an IC50 value of 0.3 nM. AChE is an enzyme that breaks down ACh in the synapse, leading to the termination of cholinergic neurotransmission. By inhibiting AChE, 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol can increase the concentration of ACh in the synapse, leading to enhanced cholinergic neurotransmission. This can result in increased cognitive function, improved memory, and analgesia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol are primarily related to its inhibition of AChE. By increasing the concentration of ACh in the brain, 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol can enhance cholinergic neurotransmission, leading to improved cognitive function, memory, and analgesia. However, prolonged inhibition of AChE can lead to the accumulation of ACh in the synapse, which can result in overstimulation of cholinergic receptors and potential toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments include its potency and selectivity for AChE, as well as its ability to enhance cholinergic neurotransmission. However, the limitations of using 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol include its potential toxicity at high concentrations and the need for careful dosing to avoid overstimulation of cholinergic receptors.

Future Directions

There are several future directions for research on 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol, including:
1. Development of new 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol derivatives with improved potency and selectivity for AChE.
2. Investigation of the potential use of 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol in the treatment of neurological disorders such as Alzheimer's disease and drug addiction.
3. Study of the long-term effects of 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol on cholinergic neurotransmission and potential toxicity.
4. Investigation of the potential use of 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol in the treatment of neuropathic pain.
Conclusion
In conclusion, 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol is a potent and selective inhibitor of AChE that has been extensively studied for its potential use as a research tool in neuroscience. 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol has been investigated for its potential use in the treatment of several neurological disorders, including Alzheimer's disease and drug addiction, as well as its potential use as an analgesic. While 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol has several advantages as a research tool, including its potency and selectivity for AChE, careful dosing is required to avoid potential toxicity. Future research on 2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol will likely focus on the development of new derivatives with improved potency and selectivity, as well as further investigation of its potential therapeutic uses.

properties

IUPAC Name

2-[2-[4-(cyclohexylmethyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c18-11-13-19-12-10-16-6-8-17(9-7-16)14-15-4-2-1-3-5-15/h15,18H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWQBSYZVRRADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5427816

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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